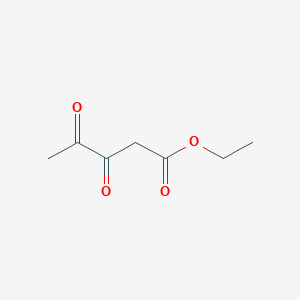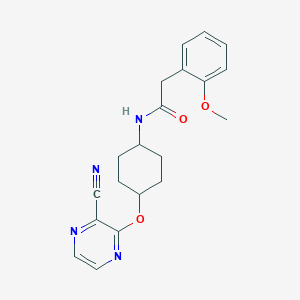![molecular formula C23H15F3N4O3S B2828375 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide CAS No. 1251584-42-5](/img/no-structure.png)
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimido[5,4-b]indole ring, a thioether group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving cyclization and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimido[5,4-b]indole ring, which is a bicyclic compound with two nitrogen atoms in each ring . The compound also contains a thioether group (-S-) and an acetamide group (-C(=O)NH-), which would contribute to its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimido[5,4-b]indole ring, the thioether group, and the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the acetamide group could influence its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from similar molecular frameworks have been synthesized, exploring their potential as anti-inflammatory and analgesic agents. These compounds exhibit cyclooxygenase-1/2 (COX-1/2) inhibition, displaying significant analgesic and anti-inflammatory activities in comparative studies with standard drugs (Abu‐Hashem et al., 2020).
Radioligand Imaging : A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the compound of interest, have been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET), indicating the potential of these compounds in diagnostic imaging (Dollé et al., 2008).
Anticonvulsant Agents : Derivatives of thiopyrimidine have been synthesized and evaluated as potential anticonvulsant agents. Their interaction with relevant biological targets was investigated using molecular docking studies, demonstrating moderate anticonvulsant activity in vivo models (Severina et al., 2020).
Antimicrobial Agents : Certain acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Activity : Novel compounds incorporating pyrimidinyl moieties have been designed and synthesized, with some demonstrating appreciable cancer cell growth inhibition across various cancer cell lines, suggesting their potential as anticancer agents (Al-Sanea et al., 2020).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7,8-dimethoxy-5H-pyrimido[5,4-b]indole-4-thiol, which is synthesized from 2,4-dimethoxy-5-nitropyrimidine and 2-mercaptoaniline. The second intermediate is 2-ethoxy-N-(2-bromoethyl)benzamide, which is synthesized from 2-ethoxyaniline and 2-bromoacetyl bromide. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2,4-dimethoxy-5-nitropyrimidine", "2-mercaptoaniline", "2-ethoxyaniline", "2-bromoacetyl bromide", "palladium catalyst", "base (e.g. potassium carbonate)", "solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Synthesis of 7,8-dimethoxy-5H-pyrimido[5,4-b]indole-4-thiol", "- Dissolve 2,4-dimethoxy-5-nitropyrimidine and 2-mercaptoaniline in a solvent such as ethanol or methanol", "- Add a base such as potassium carbonate to the reaction mixture", "- Heat the reaction mixture to reflux for several hours", "- Cool the reaction mixture and collect the precipitated product by filtration", "- Wash the product with cold solvent and dry under vacuum", "- Characterize the product using spectroscopic techniques such as NMR and IR", "Step 2: Synthesis of 2-ethoxy-N-(2-bromoethyl)benzamide", "- Dissolve 2-ethoxyaniline and 2-bromoacetyl bromide in a solvent such as dichloromethane", "- Add a base such as triethylamine to the reaction mixture", "- Stir the reaction mixture at room temperature for several hours", "- Collect the product by filtration and wash with cold solvent", "- Dry the product under vacuum", "- Characterize the product using spectroscopic techniques such as NMR and IR", "Step 3: Coupling of intermediates to form final product", "- Dissolve 7,8-dimethoxy-5H-pyrimido[5,4-b]indole-4-thiol and 2-ethoxy-N-(2-bromoethyl)benzamide in a solvent such as dimethylformamide", "- Add a palladium catalyst such as Pd(PPh3)4 to the reaction mixture", "- Add a base such as potassium carbonate to the reaction mixture", "- Heat the reaction mixture to reflux for several hours", "- Cool the reaction mixture and collect the product by filtration", "- Wash the product with cold solvent and dry under vacuum", "- Characterize the product using spectroscopic techniques such as NMR and IR" ] } | |
Número CAS |
1251584-42-5 |
Nombre del producto |
2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide |
Fórmula molecular |
C23H15F3N4O3S |
Peso molecular |
484.45 |
Nombre IUPAC |
3-benzyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)16-8-6-15(7-9-16)20-27-18(33-28-20)13-29-17-10-11-34-19(17)21(31)30(22(29)32)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Clave InChI |
UAPSPEHUWUEUOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)
![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)
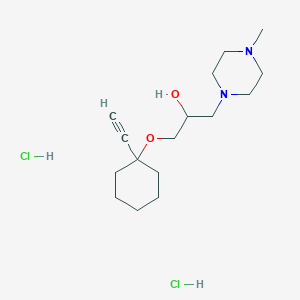
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B2828301.png)
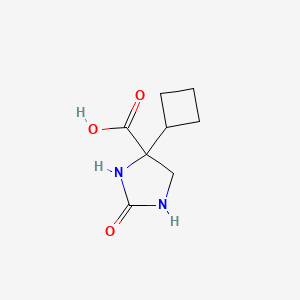

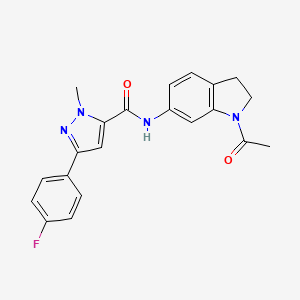
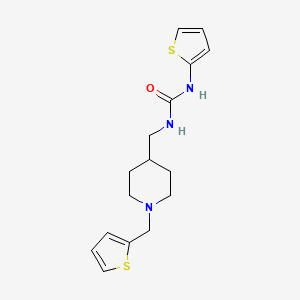
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
